[5-(4-chlorophenyl)-7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
This compound is a polycyclic aromatic system featuring a tricyclic scaffold fused with heteroatoms (oxygen and nitrogen) and substituted with functional groups that modulate its physicochemical and biological properties. The core structure comprises a 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-hexaene system, which is substituted at position 5 with a 4-chlorophenyl group, at position 7 with a [(4-ethylphenyl)methyl]sulfanyl moiety, and at position 11 with a hydroxymethyl group. The 14-methyl substituent further enhances steric and electronic effects .
The compound’s structural complexity arises from its fused aromatic rings, heteroatom integration (O, N, S), and substituents. The hydroxymethyl group at position 11 may serve as a site for derivatization or hydrogen bonding in biological targets .
Properties
IUPAC Name |
[5-(4-chlorophenyl)-7-[(4-ethylphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O2S/c1-3-17-4-6-18(7-5-17)15-34-27-23-12-22-20(14-32)13-29-16(2)24(22)33-26(23)30-25(31-27)19-8-10-21(28)11-9-19/h4-11,13,32H,3,12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHXPHGEPWIHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of polycyclic heteroaromatic systems with fused triazatricyclic cores. Below is a comparative analysis with analogous compounds reported in the literature:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Variations: The target compound’s tricyclic system (oxa-triazatricyclo) differs from hexaazatricyclo derivatives in and , which lack oxygen and sulfur atoms. This alters electron distribution and hydrogen-bonding capacity . The sulfanyl group in the target compound enhances solubility in nonpolar solvents compared to purely nitrogenated analogs, as sulfur’s polarizability facilitates hydrophobic interactions .
In contrast, methoxyphenyl groups () introduce electron-donating effects, which may stabilize charge-transfer complexes . The hydroxymethyl group in the target compound is absent in analogs, offering a unique site for covalent modifications (e.g., esterification) to optimize pharmacokinetics .
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step heterocyclization, as seen in ’s fused tetrazolopyrimidines. However, the sulfanyl-ethylphenyl substituent may require thiol-ether coupling under controlled conditions to avoid oxidation .
Biological Implications :
- While direct bioactivity data for the target compound are unavailable, structurally related hexaazatricyclic compounds () exhibit antimicrobial and kinase-inhibitory properties. The hydroxymethyl group could mimic ATP’s ribose moiety in kinase binding pockets .
Research Findings and Challenges
- Structural Analysis : X-ray crystallography (as applied in and ) would clarify bond angles and conformations, particularly for the tricyclic core and sulfanyl bridge. Computational modeling (e.g., DFT) could predict reactivity at the hydroxymethyl site .
- Solubility and Stability: The compound’s solubility in methanol-water mixtures (similar to ’s polar extraction methods) is likely moderate due to aromatic and heteroatom contributions. Hydrolysis of the sulfanyl group under acidic conditions remains a stability concern .
- Synthetic Optimization : highlights challenges in regioselective functionalization of polycyclic systems. Protecting-group strategies for the hydroxymethyl substituent may be critical during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
